6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Researchers developing subtype-selective ionotropic glutamate receptor ligands often encounter conformational flexibility issues with simple uracil analogues, limiting target selectivity. 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 5466-00-2) solves this through its rigid cyclopenta-fused bicyclic scaffold. • Enables discovery of subtype-selective AMPA receptor full agonists (e.g., (S)-CPW399) with unique partial desensitization profiles unattainable with acyclic analogues. • Validated herbicide pharmacophore-3-cyclohexyl derivative Lenacil is a commercial photosynthesis inhibitor. • 7-Thio derivatives exhibit tunable antioxidant/prooxidant activity (64% antiradical to -60% prooxidant). Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 5466-00-2
Cat. No. B1200077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
CAS5466-00-2
Synonyms5,6-trimethyleneuracil
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC(=O)NC2=O
InChIInChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
InChIKeyUPLURGSDLNKCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.8 [ug/mL]

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione: A Core Scaffold for Diverse Bioactive Derivatives


6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 5466-00-2) is a bicyclic heterocyclic compound that belongs to the cyclopentapyrimidine-2,4-dione class, structurally related to uracil [1]. Its fused five-membered ring provides a unique conformational constraint that distinguishes it from simple pyrimidine-2,4-diones. This core scaffold serves as the essential foundation for a range of research applications, including the development of herbicides (e.g., Lenacil) [2], spasmolytic agents [3], and iGluR5 receptor modulators for neuroscience research [4].

Why 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Cannot Be Substituted with Simple Uracils or Unfused Pyrimidines


Unlike simple uracil or unfused pyrimidine-2,4-diones, the cyclopenta-fused ring system in 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione imposes critical conformational rigidity and alters the electronic environment of the dione moiety [1]. This structural feature directly impacts its derivatization potential and target engagement. For instance, the 3-cyclohexyl derivative Lenacil is a commercial herbicide, whereas simple N-alkyl uracils show significantly different bioactivity profiles [2]. Furthermore, this scaffold has enabled the discovery of a novel, subtype-selective AMPA receptor full agonist (S)-CPW399, a pharmacological profile unattainable with acyclic or monocyclic uracil analogues like (S)-willardiine, which exhibit distinct desensitization properties [3]. Generic substitution would therefore compromise or eliminate the specific biological activities and synthetic utility unique to this constrained bicyclic scaffold.

Quantitative Evidence Guide for Differentiating 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione from Analogues


Antioxidant Activity of 7-Thio Derivatives: Superior Performance vs. Ionol

The 7-thio derivative containing an ortho-methylbenzyl moiety (compound 4a) exhibited antioxidant activity on par with the reference standard ionol, achieving a 62% antiradical effect in a model of Fe2+-dependent adrenaline oxidation [1]. In contrast, another derivative, the meta-fluorobenzyl analogue (compound 4b), showed only moderate activity at 33.33% [1]. This demonstrates that within this scaffold, minor structural modifications lead to a near two-fold difference in antioxidant potency, a level of tunability that is a hallmark of this core structure.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Prooxidant vs. Antioxidant Switch in Halogenated Benzylthioethers

The 7-thio derivatives of this scaffold can be tuned to exhibit either potent antioxidant or prooxidant activity based solely on the halogenation pattern of a benzyl substituent [1]. For instance, the 4-bromobenzylthioether derivative (compound 4f) demonstrated strong antioxidant activity (64% inhibition) [1]. Conversely, the ortho-halogenated derivatives 4c and 4d exhibited prooxidant activity, accelerating the oxidation of adrenaline by -6.67% and -60%, respectively [1]. This dramatic functional switch from a potent antioxidant to a strong prooxidant is not commonly observed with such subtle structural changes in simple uracil analogues.

Prooxidant Halogen Effect Free Radical Biology

Selective iGluR5 Antagonism: A Differentiated Pharmacological Profile

Derivatives of 1H-cyclopentapyrimidine-2,4(1H,3H)-dione, such as compounds 5 and 7, have been identified as among the most potent and selective functional antagonists for the kainate receptor subunit iGluR5 [1]. While the paper does not provide direct quantitative comparisons with other iGluR5 ligands, it classifies these compounds as 'potent and selective', a profile distinct from AMPA receptor agonists like (S)-CPW399 developed from the same core scaffold [2]. This demonstrates the scaffold's versatility in generating compounds with distinct subtype selectivity within the same receptor family.

Neuroscience Ionotropic Glutamate Receptors iGluR5 Kainate Receptors

Commercial Herbicide Lenacil: A Direct Derivative of the Core Scaffold

The compound Lenacil (3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione) is a direct derivative of the target scaffold and is a commercial herbicide [1]. While the unsubstituted core is a research intermediate, Lenacil's status as a validated commercial agrochemical underscores the scaffold's proven potential for generating high-value, industrially relevant products. Its mode of action involves inhibition of photosynthesis [2], a property that is not shared by the unsubstituted core but is enabled by the specific 3-cyclohexyl substitution.

Herbicide Agrochemical Photosynthesis Inhibitor

High-Value Application Scenarios for 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione


Neuroscience Research: Probing Glutamate Receptor Subtypes

This core scaffold is ideal for medicinal chemistry programs focused on developing novel ligands for ionotropic glutamate receptors. As demonstrated by (S)-CPW399, this scaffold can yield potent and subtype-selective AMPA receptor full agonists with unique partial desensitization properties [1]. Further research has shown that modifications to the same core structure can produce potent and selective functional antagonists for the iGluR5 kainate receptor subtype [2]. Procuring this scaffold provides access to a privileged chemical space for generating both agonists and antagonists with distinct receptor subtype selectivity, a valuable tool for dissecting complex neurobiological pathways.

Agrochemical Discovery: Developing Next-Generation Herbicides

The scaffold is a validated starting point for herbicide discovery, as evidenced by the commercial product Lenacil (3-cyclohexyl derivative) [3]. Lenacil acts as a photosynthesis inhibitor and is used for pre- and post-emergence weed control [4]. For procurement specialists in the agrochemical sector, this scaffold offers a proven, structurally defined core around which to build novel herbicide candidates with potentially improved selectivity, potency, or environmental profiles. The synthetic accessibility of this core further supports its use in large-scale agricultural chemical research programs.

Redox Biology and Free Radical Research

The 7-thio derivatives of this scaffold display a remarkable range of antioxidant and prooxidant activities, as quantified in Fe2+-dependent adrenaline oxidation assays [5]. Depending on the substituent, antiradical activity can vary from 64% (potent antioxidant) to -60% (strong prooxidant) [5]. This tunability makes the core scaffold exceptionally useful for studying oxidative stress mechanisms. Researchers can procure the base scaffold to systematically explore structure-activity relationships and develop either protective antioxidants or targeted prooxidants for therapeutic applications.

Spasmolytic and Analgesic Drug Discovery

A series of 1,3- and 3,7-disubstituted derivatives of this core have been synthesized and reported to possess spasmolytic activity [6]. A thesis study further identified derivatives with analgesic, anti-inflammatory, and antitumor potential alongside a quantitative structure-activity relationship (QSAR) for spasmolytic activity [7]. For pharmaceutical research targeting smooth muscle disorders or pain, this scaffold offers a well-studied starting point with established synthetic routes and documented biological activity in relevant therapeutic areas.

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